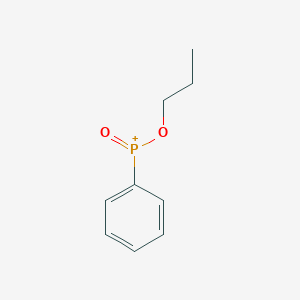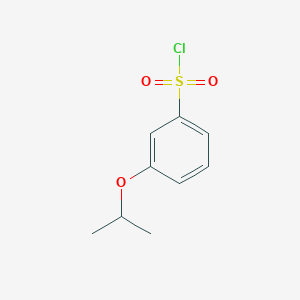![molecular formula C17H15ClN4O B3056175 {2-[3-(Aminomethyl)-5-methyl-4H-1,2,4-triazol-4-yl]-5-chlorophenyl}(phenyl)methanone CAS No. 69505-70-0](/img/structure/B3056175.png)
{2-[3-(Aminomethyl)-5-methyl-4H-1,2,4-triazol-4-yl]-5-chlorophenyl}(phenyl)methanone
Übersicht
Beschreibung
This compound is an organic molecule with a complex structure . It contains a 1,2,4-triazole ring, which is a type of nitrogen-containing heterocycle . The molecule also features an aminomethyl group, which is a functional group consisting of a methyl group substituted by an amino group .
Molecular Structure Analysis
The molecular formula of this compound is C17H15ClN4O . It contains a 1,2,4-triazole ring and a phenyl ring, both of which are connected by an aminomethyl group .Wissenschaftliche Forschungsanwendungen
Enzyme Inhibition Studies
The compound has been investigated for its potential as an enzyme inhibitor. In a study by Bekircan, Ülker, and Menteşe (2015), derivatives of similar triazole compounds were synthesized and screened for their lipase and α-glucosidase inhibition activities. One of the derivatives showed significant anti-lipase and anti-α-glucosidase activities, indicating potential applications in therapeutic and biochemical studies (Bekircan, Ülker, & Menteşe, 2015).
Crystal Structure and DFT Studies
Research by Abosadiya et al. (2018) involved the synthesis of new triazole and triazolidin derivatives, including characterization by X-ray crystallography and density functional theory (DFT) studies. These studies are crucial for understanding the molecular structure and properties of such compounds, which can inform further applications in material science and drug design (Abosadiya et al., 2018).
Antibacterial Activity
Hui et al. (2000) synthesized and evaluated the antibacterial activities of triazole derivatives. Such studies are significant for developing new antibacterial agents, particularly in the face of rising antibiotic resistance (Hui et al., 2000).
Inhibitor Design and SAR Studies
Gong et al. (2017) focused on designing and synthesizing novel triazole derivatives as inhibitors, analyzing their structure-activity relationships (SAR). This research has implications for drug discovery, particularly in identifying lead compounds for various therapeutic targets (Gong et al., 2017).
Liquid Crystal Properties
Zhao et al. (2013) synthesized aryl(5-ferrocenyl-2H-1,2,3-triazol-4-yl)methanone derivatives and studied their liquid crystal behaviors. Such research is valuable for the development of novel materials in displays and other optical applications (Zhao et al., 2013).
Anticoronavirus and Antitumoral Activity
Jilloju et al. (2021) discovered triazole derivatives with promising in vitro anticoronavirus and antitumoral activities. This study highlights the potential of such compounds in developing new therapeutic agents against viral infections and cancer (Jilloju et al., 2021).
Wirkmechanismus
Eigenschaften
IUPAC Name |
[2-[3-(aminomethyl)-5-methyl-1,2,4-triazol-4-yl]-5-chlorophenyl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O/c1-11-20-21-16(10-19)22(11)15-8-7-13(18)9-14(15)17(23)12-5-3-2-4-6-12/h2-9H,10,19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWADXOXMCNJJKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201337266 | |
| Record name | {2-[3-(Aminomethyl)-5-methyl-4H-1,2,4-triazol-4-yl]-5-chlorophenyl}(phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201337266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(3-(Aminomethyl)-5-methyl-4H-1,2,4-triazol-4-yl)-5-chlorophenyl)(phenyl)methanone | |
CAS RN |
125316-83-8 | |
| Record name | (2-(3-(Aminomethyl)-5-methyl-4H-1,2,4-triazol-4-yl)-5-chlorophenyl)(phenyl)methanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125316838 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | {2-[3-(Aminomethyl)-5-methyl-4H-1,2,4-triazol-4-yl]-5-chlorophenyl}(phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201337266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-(3-(AMINOMETHYL)-5-METHYL-4H-1,2,4-TRIAZOL-4-YL)-5-CHLOROPHENYL)(PHENYL)METHANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YEU6X9E275 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



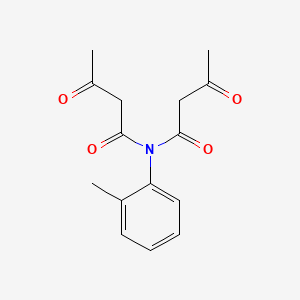
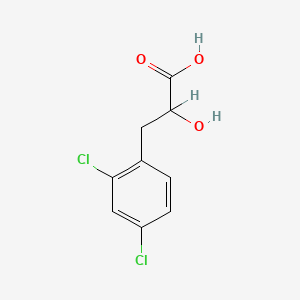

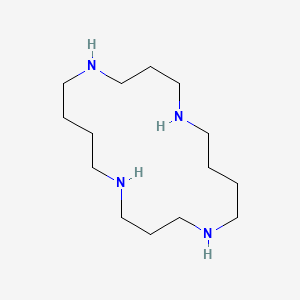
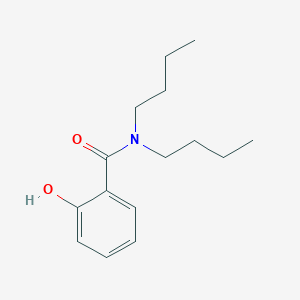

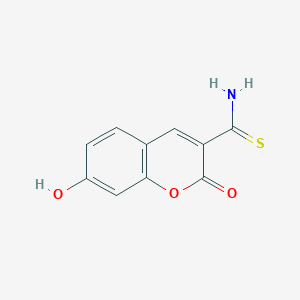
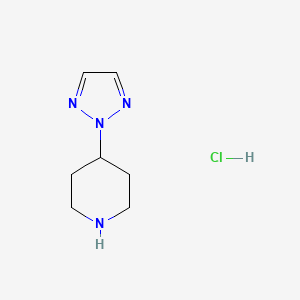
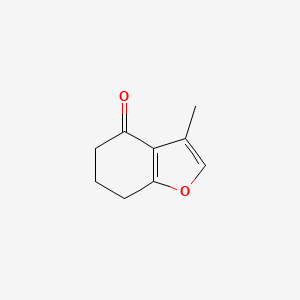
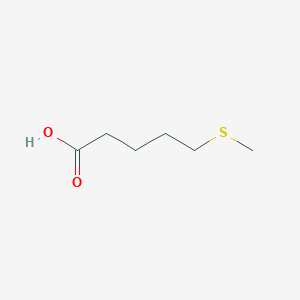
![N-[4-(Chloroacetyl)-2,5-dimethylphenyl]acetamide](/img/structure/B3056111.png)
